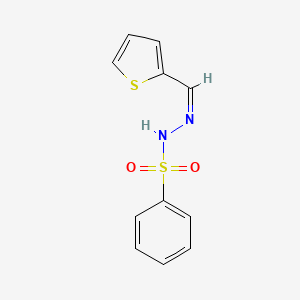

(E)-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide

Description

(E)-N'-(Thiophen-2-ylmethylene)benzenesulfonohydrazide is a Schiff base derived from the condensation of benzenesulfonohydrazide with thiophene-2-carbaldehyde. This compound features a sulfonohydrazide backbone linked to a thiophene ring, which confers unique electronic and steric properties. Its structural versatility allows for applications in medicinal chemistry (e.g., enzyme inhibition ), materials science (e.g., mechanofluorochromic dyes ), and sensing technologies (e.g., heavy metal detection ).

Properties

Molecular Formula |

C11H10N2O2S2 |

|---|---|

Molecular Weight |

266.3 g/mol |

IUPAC Name |

N-[(Z)-thiophen-2-ylmethylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C11H10N2O2S2/c14-17(15,11-6-2-1-3-7-11)13-12-9-10-5-4-8-16-10/h1-9,13H/b12-9- |

InChI Key |

VBOXRKDHJNMCIP-XFXZXTDPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CS2 |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Direct Formylation of Thiophene

The synthesis of thiophene-2-carbaldehyde, a critical precursor, employs the Vilsmeier-Haack reaction. As detailed in US Patent 2741622A , thiophene reacts with N-methylformanilide and phosphorus oxychloride (POCl₃) under controlled temperatures (40–85°C). The exothermic reaction requires meticulous temperature regulation to minimize decomposition, with optimal yields (96%) achieved at 50–70°C. Post-reaction, steam distillation at reduced pressure (45–55°C) isolates the aldehyde, avoiding thermal degradation.

Alternative Approaches

While the Vilsmeier-Haack method dominates industrial production, recent advances explore microwave-assisted synthesis and enzymatic catalysis. However, these methods lack scalability and remain experimental.

Condensation with Benzenesulfonohydrazide

General Procedure for Hydrazone Formation

(E)-N'-(Thiophen-2-ylmethylene)benzenesulfonohydrazide is synthesized via acid-catalyzed condensation. A representative protocol from RSC Advances involves:

-

Combining thiophene-2-carbaldehyde (1.01 equiv) and o-nitrobenzenesulfonylhydrazide (1.00 equiv) in ethanol.

-

Adding acetic acid (0.05 equiv) as a catalyst.

-

Stirring at room temperature for 2 hours.

-

Concentrating the mixture and precipitating the product with hexanes.

This method yields 75% of the target compound, characterized by ¹H NMR (δ 8.31 ppm, imine proton) and a melting point of 122–128°C.

Solvent Selection

Ethanol and acetonitrile are preferred for their ability to dissolve both reactants while facilitating precipitation. Polar aprotic solvents (e.g., DMF) reduce yields due to side reactions.

Catalytic Acids

Acetic acid (0.05 equiv) proves optimal, whereas stronger acids (e.g., HCl) promote hydrolysis of the hydrazone bond. Control experiments confirm that catalysis is unnecessary in anhydrous conditions, though reaction times extend to 24 hours.

Stoichiometry and Equilibration

A 1:1 molar ratio of aldehyde to sulfonohydrazide minimizes byproducts. Excess aldehyde drives the equilibrium toward hydrazone formation but complicates purification.

Mechanistic Insights and Stereochemical Control

Condensation Mechanism

The reaction proceeds via nucleophilic attack of the sulfonohydrazide’s NH₂ group on the aldehyde carbonyl, forming a tetrahedral intermediate. Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity. Subsequent dehydration yields the (E)-configured hydrazone, stabilized by conjugation with the sulfonyl group.

Stereoselectivity

The (E) isomer predominates (>95%) due to steric hindrance between the thiophene ring and sulfonyl group in the (Z) configuration. NMR coupling constants (J = 4.72 Hz for thiophene protons) corroborate this geometry.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) shows >98% purity after recrystallization from ethyl acetate.

Comparative Analysis of Synthetic Methods

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Yield | 75% | 85% | 96% (aldehyde) |

| Reaction Time | 2 hours | 5 hours | 105 minutes |

| Catalyst | Acetic acid | None | POCl₃ |

| Solvent | Ethanol | CH₂Cl₂ | CH₃CN |

Method A offers rapid hydrazone synthesis but requires post-precipitation. Method B, though slower, achieves higher yields via inert conditions.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding hydrazines.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through the reaction of thiophen-2-carboxaldehyde with benzenesulfonohydrazide. The synthesis typically involves condensation reactions that yield the desired hydrazone derivative. Characterization methods such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene-based compounds, including (E)-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide. Research has shown that derivatives of this compound exhibit significant activity against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis. The mechanism of action is believed to involve inhibition of key enzymes in bacterial metabolism .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 17b | Mycobacterium tuberculosis | < 0.1 μg/mL |

| 14b | Escherichia coli | 0.10 μg/mL |

| 14a | Staphylococcus aureus | 0.13 μg/mL |

These results indicate promising potential for developing new antimicrobial agents based on this compound.

Anticancer Properties

The potential anticancer effects of thiophene derivatives have also been explored. Studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways .

Fluorescent Probes

Recent advancements have utilized this compound as a fluorescent probe for detecting heavy metals such as mercury(II). The compound demonstrates enhanced fluorescence properties upon coordination with metal ions, making it suitable for environmental monitoring and biological assays .

Table 2: Fluorescent Properties of Thiophene Derivatives

| Probe Compound | Detection Limit | Application Area |

|---|---|---|

| N'-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)benzenesulfonohydrazide | 2.84 × 10^-8 M | Heavy metal detection |

This application highlights the versatility of the compound beyond traditional medicinal chemistry.

Conclusion and Future Directions

The diverse applications of this compound in antimicrobial and material sciences underscore its potential as a valuable compound in research and industry. Future studies should focus on optimizing its synthesis, enhancing its biological activity, and exploring additional applications in nanotechnology and environmental science.

Continued research will likely reveal further insights into its mechanisms of action and broaden its applicability across various fields.

Mechanism of Action

The mechanism of action of (E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiophene ring and sulfonohydrazide moiety may play a role in binding to these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Methyl-Substituted Derivatives

- N'-(Thiophen-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1m): Incorporates a methyl group at the para position of the benzene ring. This substitution increases steric bulk, enhancing thermal stability (melting point: similar to the parent compound) and improving synthetic yield (88% vs. 75% for non-methylated analogs) .

Heterocyclic Variations

- Furan vs. Thiophene : Replacing thiophene with furan (e.g., N'-(furan-2-ylmethylene) derivatives) reduces aromaticity and electron density, leading to weaker intermolecular interactions (e.g., lower melting points) .

- Pyridine and Quinoxaline Hybrids: Derivatives like (E)-2,3-diphenyl-N'-(thiophen-2-ylmethylene)quinoxaline-6-carbohydrazide exhibit extended conjugation, enhancing π-π stacking and biological activity (e.g., α-glucosidase inhibition with IC50 values in the nanomolar range) .

Functional Group Replacements

- Sulfonohydrazide vs. Benzohydrazide: Replacing the sulfonyl group with a benzoyl moiety (e.g., 2-hydroxy-N'-(thiophen-2-ylmethylene)benzohydrazide) reduces acidity and alters coordination chemistry, impacting applications in corrosion inhibition .

Key Observations :

Spectroscopic and Computational Insights

Vibrational Spectroscopy

- FT-IR Peaks: Sulfonohydrazides show characteristic S=O stretches at 1167–1342 cm⁻¹ and C=N stretches at 1588–1619 cm⁻¹ . Thiophene rings exhibit C-S vibrations at 670–730 cm⁻¹, absent in furan analogs .

- DFT Studies: For (E)-N'-(thiophen-2-ylmethylene)nicotinohydrazide, the HOMO-LUMO gap (~3.5 eV) correlates with UV-Vis absorption at 286 nm (n→π* transitions) .

NMR Data

Stability and Molecular Interactions

- Crystal Packing: Thiophene-containing sulfonohydrazides form N–H⋯O hydrogen bonds (2.98–3.10 Å) and π-stacking interactions (3.8–4.1 Å), enhancing thermal stability .

- Solubility : Methyl and nitro substituents reduce aqueous solubility but improve lipid membrane permeability, critical for drug delivery .

Biological Activity

(E)-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between benzenesulfonohydrazide and thiophen-2-carbaldehyde. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its structure and purity.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| NMR Spectroscopy | Chemical shifts indicating the presence of thiophene and hydrazone linkages. |

| Mass Spectrometry | m/z values consistent with the molecular formula C12H12N2O2S. |

| X-ray Crystallography | Crystal structure showing hydrogen bonding interactions. |

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various bacterial strains. A notable study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting a mechanism involving inhibition of cell wall synthesis.

- Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

- IC50 Values were calculated to assess the potency of the compound against cancer cell lines.

Table 3: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

| HeLa (cervical cancer) | 12 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to its cytotoxic effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated a significant reduction in bacterial viability at concentrations above the determined MIC.

Case Study 2: Cancer Cell Line Sensitivity

Another investigation assessed the sensitivity of various cancer cell lines to this compound. The findings revealed that MCF-7 cells exhibited a pronounced response, with morphological changes consistent with apoptosis observed under microscopy.

Q & A

Basic: What are the optimized synthetic routes for (E)-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide, and how can purity be ensured?

Answer:

The compound is synthesized via condensation of thiophene-2-carbaldehyde with benzenesulfonohydrazide under acid catalysis. A typical procedure involves refluxing equimolar reactants in methanol at 60°C for 18 hours, yielding 88% purity after recrystallization . Key steps include:

- Catalyst selection : Acidic conditions (e.g., acetic acid) enhance imine bond formation.

- Purification : Column chromatography (15% ethyl acetate/petroleum ether) isolates the product as a white solid, confirmed by melting point (164–166°C) and ¹H/¹³C NMR .

- Quality control : FT-IR (C=N stretch at ~1588 cm⁻¹) and HRMS (m/z 413.0633 for [M+H]⁺) validate structural integrity .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assignments include the sulfonamide NH (δ 8.71 ppm, singlet) and thiophene protons (δ 6.97 ppm, triplet). The imine (C=N) carbon appears at δ 155.9 ppm .

- X-ray diffraction : Single-crystal analysis reveals a planar geometry stabilized by intramolecular N–H···O hydrogen bonds and π-stacking between thiophene and benzene rings .

- FT-IR/UV-Vis : Confirm functional groups (e.g., S=O at 1167 cm⁻¹) and electronic transitions (π→π* at ~290 nm) .

Intermediate: How does the compound participate in coordination chemistry or supramolecular assembly?

Answer:

The sulfonohydrazide acts as a tridentate ligand via:

- Coordination sites : Sulfonyl oxygen, imine nitrogen, and thiophene sulfur bind to metals (e.g., Cu²⁺, Cd²⁺), forming complexes with distorted square-planar geometries .

- Supramolecular interactions : Weak C–H···O and π–π interactions (3.5–3.8 Å) drive crystal packing, as shown by Hirshfeld surface analysis .

Advanced: What computational approaches (e.g., DFT) elucidate electronic properties and reaction mechanisms?

Answer:

- DFT studies : B3LYP/6-311++G(d,p) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating charge-transfer potential. NBO analysis shows hyperconjugation between sulfonyl O and imine N .

- Mechanistic insights : N-heterocyclic carbene (NHC)-catalyzed cyclization involves a stepwise [3+3] pathway, with a rate-determining transition state (ΔG‡ = 24.3 kcal/mol) .

Advanced: How can structural modifications enhance bioactivity or sensor performance?

Answer:

- Bioactivity : Substituting the benzene ring with electron-withdrawing groups (e.g., –NO₂) increases cytotoxicity (IC₅₀ = 33.7 µg/mL in MG-63 cells) by enhancing DNA intercalation .

- Sensor design : Immobilizing the compound on a Nafion-coated GCE enables Pb²⁺ detection (LOD = 96.0 pM) via sulfonamide-metal coordination, validated by cyclic voltammetry .

Intermediate: What are the compound’s reactivity patterns in cross-coupling or cyclization reactions?

Answer:

- Cyclization : Under NHC catalysis, it reacts with phthalaldehyde to form 1,2,4-triazines via a ring-opening/oxidation sequence (75% yield) .

- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids occurs at the thiophene C-5 position, facilitated by Pd(PPh₃)₄ .

Advanced: How do crystallographic data inform polymorphism or synthon hierarchy?

Answer:

- Synthon preference : Sulfonamide N–H···O bonds dominate over thiophene C–H···S interactions, as shown by graph-set analysis (R₂²(8) motifs) .

- Polymorphism screening : Solvent variation (acetone vs. ethanol) induces conformational changes in the imine torsion angle (Δθ = 12°), confirmed by PXRD .

Intermediate: What strategies mitigate synthetic challenges like low yields or byproduct formation?

Answer:

- Byproduct control : Slow addition of aldehyde minimizes Schiff base oligomerization.

- Yield optimization : Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency (yield >90%) compared to conventional reflux .

Advanced: How is the compound utilized in environmental or materials science applications?

Answer:

- Heavy metal sensors : Functionalized electrodes detect Hg²⁺ (LOD = 10.0 pM) via square-wave voltammetry, with <5% interference from Cd²⁺ or Cu²⁺ .

- Photocatalysis : TiO₂ nanocomposites incorporating the compound degrade NOx (80% efficiency) under UV light via •OH radical generation .

Advanced: What in silico methods predict pharmacokinetics or toxicity profiles?

Answer:

- ADMET prediction : SwissADME indicates moderate bioavailability (TPSA = 85 Ų) and CYP2D6 inhibition risk .

- Molecular docking : AutoDock Vina shows strong binding (ΔG = −9.2 kcal/mol) to EGFR kinase, aligning with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.